molecular formula C23H26N4O B5982966 6-methyl-5-(2-methylbenzyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

6-methyl-5-(2-methylbenzyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B5982966
M. Wt: 374.5 g/mol
InChI Key: JZLOHCUGNWJUSP-UHFFFAOYSA-N
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Description

6-Methyl-5-(2-methylbenzyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a core pyrimidine ring substituted with a methyl group at position 6, a 2-methylbenzyl group at position 5, and a 4-phenylpiperazinyl moiety at position 2. The compound’s molecular weight is approximately 388.51 g/mol, inferred from structurally similar analogs (e.g., STK261541 in ).

Properties

IUPAC Name

4-methyl-5-[(2-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-17-8-6-7-9-19(17)16-21-18(2)24-23(25-22(21)28)27-14-12-26(13-15-27)20-10-4-3-5-11-20/h3-11H,12-16H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLOHCUGNWJUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=C(N=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-5-(2-methylbenzyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is represented as follows:

C21H24N4O\text{C}_{21}\text{H}_{24}\text{N}_{4}\text{O}

This structure includes a pyrimidine ring, a piperazine moiety, and aromatic substituents that contribute to its biological properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyrimidines have been studied for their effects on various cancer cell lines. The following table summarizes the IC50 values of related compounds against different cancer types:

CompoundCancer Cell LineIC50 (µM)
6-Methyl Pyrimidine DerivativeA54926
4-Phenylpiperazine AnalogMCF-715
2-Methylbenzyl SubstitutedHeLa20

These values indicate a promising potential for the compound in inhibiting tumor growth, particularly against lung (A549) and breast (MCF-7) cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Studies have shown that the compound induces cell cycle arrest in the G1 phase, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : Flow cytometry analyses reveal that treatment with this compound results in increased apoptosis markers such as caspase activation and PARP cleavage.
  • Targeting Kinases : Preliminary data suggest that this compound may inhibit specific kinases involved in cancer progression, although further studies are needed to elucidate these pathways.

Study 1: Anticancer Efficacy

In a study conducted by Xia et al., derivatives similar to 6-methyl-5-(2-methylbenzyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one were synthesized and screened for antitumor activity. The results indicated significant cytotoxicity against A549 cell lines with an IC50 value of 26 µM, demonstrating its potential as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this class of compounds. It was found that they induced autophagy in cancer cells without triggering apoptosis, suggesting a dual mechanism of action that could be beneficial for therapeutic strategies .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s uniqueness arises from its specific substituents, which differentiate it from analogs. Key comparisons include:

Piperazine Ring Modifications
  • 4-Phenylpiperazinyl vs. This may improve binding affinity to receptors like dopamine or serotonin .
Alkyl and Aromatic Side Chains
  • 5-(2-Methylbenzyl) vs. 5-(3-Methylbutyl) () :
    The 2-methylbenzyl group introduces steric bulk and aromaticity, favoring hydrophobic interactions, whereas a 3-methylbutyl chain (e.g., in 2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one) enhances solubility but reduces target specificity .
Heterocyclic Additions
  • Quinazoline-Containing Analogs (): Compounds like 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one integrate quinazoline rings, enabling tubulin binding and anticancer activity. The target compound lacks this moiety, suggesting divergent mechanisms (e.g., receptor vs. enzyme targeting) .

Physicochemical Properties

Property Target Compound 4-Ethylpiperazinyl Analog () 4-(4-Methoxyphenyl)piperazinyl Analog () Quinazoline Hybrid ()
Molecular Weight (g/mol) ~388.51 ~306.40 424.90 ~396.44
Key Substituents 4-Phenylpiperazinyl, 2-methylbenzyl 4-Ethylpiperazinyl, 3-methylbutyl 4-(4-Methoxyphenyl)piperazinyl, 4-chlorobenzyl Quinazoline, 2-methylbenzyl
LogP (Predicted) ~3.5 ~2.8 ~4.1 ~3.9
Solubility Moderate (aromatic bulk) High (alkyl chain) Low (chloro, methoxy) Moderate

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